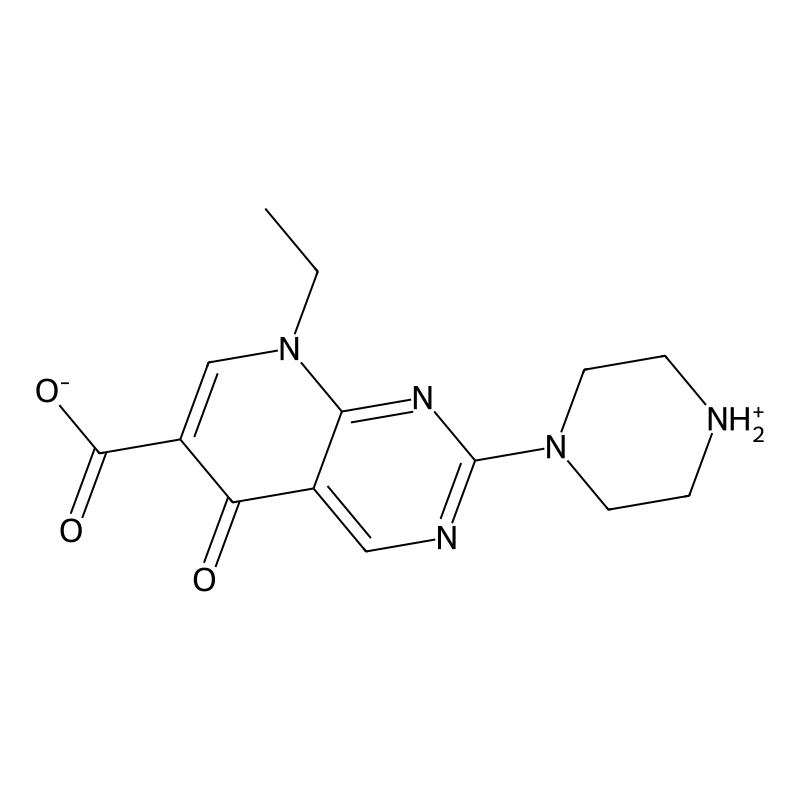

Pipemidic Acid

Content Navigation

Problem: Using fluoroquinolone analogs as internal standards in HPLC-MS often causes co-elution, compromising quantification. Pipemidic acid is the definitive non-fluorinated, piperazine-containing quinolone standard. Key benefits: • Baseline separation from fluoroquinolones (e.g., ofloxacin) in plasma via distinct retention time. • Validated for LC-MS/MS quantification of quinolone residues in poultry and aquatic products. • Essential model compound to evaluate C-6 fluorination effects on anti-pseudomonal activity. Supplied as high-purity analytical standard for research use.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Purity

Package Size

Pipemidic acid (CAS 51940-44-4) is a synthetic pyridopyrimidine-based quinolone antibacterial agent characterized by the presence of a piperazine ring at the C-7 equivalent position . This structural modification distinguishes it from earlier first-generation quinolones, extending its spectrum of activity to include Gram-negative pathogens such as Pseudomonas aeruginosa [1]. In industrial and research procurement, pipemidic acid is primarily sourced as an analytical reference standard for HPLC/MS methodologies, a non-fluorinated zwitterionic model compound for solubility-enhancement formulations, and a structural intermediate in the synthesis of advanced antimicrobial agents. Its amphoteric nature, defined by distinct acidic and basic pKa values, requires precise pH control during processability and analytical handling .

Research Fit

Substituting pipemidic acid with earlier quinolones (e.g., nalidixic acid or piromidic acid) or later fluoroquinolones (e.g., norfloxacin) fundamentally compromises experimental and analytical integrity [1]. Nalidixic acid lacks the piperazine moiety, rendering it ineffective as a baseline control for anti-pseudomonal activity and altering its isoelectric behavior in chromatographic separations [2]. Conversely, substituting with modern fluoroquinolones introduces a fluorine atom at the C-6 position, which drastically shifts lipophilicity, tissue penetration profiles, and UV absorbance maxima [1]. For laboratories utilizing pipemidic acid as a specific internal standard for fluoroquinolone bioanalysis, structural divergence ensures baseline resolution; replacing it with an in-class analog risks co-elution and invalidates quantitative recovery metrics [1].

Substitution Risk

Antibacterial spectrum and potency may shift significantly across quinolone generations.

Resistance profile: retains activity against some NA-resistant strains; newer fluoroquinolones may not.

Renal clearance and urinary concentration differ markedly from analogs like Cinoxacin.

Anti-Pseudomonal Efficacy via Piperazine Ring

The addition of a piperazine ring to the pyridopyrimidine core grants pipemidic acid distinct activity against Pseudomonas aeruginosa, a trait absent in its predecessor nalidixic acid [1]. In vitro agar dilution assays demonstrate that pipemidic acid achieves a Minimum Inhibitory Concentration (MIC) of 12.5 to 25 µg/mL against various P. aeruginosa strains[1]. In direct contrast, nalidixic acid exhibits an MIC exceeding 100 µg/mL, rendering it clinically and experimentally inactive against these Gram-negative pathogens [1].

| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against P. aeruginosa |

| Target Compound Data | 12.5 - 25 µg/mL |

| Comparator Or Baseline | Nalidixic acid (>100 µg/mL) |

| Quantified Difference | >4-fold to >8-fold higher potency; active vs. inactive |

| Conditions | In vitro agar dilution test |

Validates the procurement of pipemidic acid over first-generation quinolones when a baseline control for piperazine-mediated anti-pseudomonal activity is required in SAR studies.

Amphoteric Solubility and Solvent Compatibility

Pipemidic acid is an amphoteric molecule with a carboxylic acid group and a basic piperazinyl amine, resulting in an isoelectric point near pH 6.8 . At 25°C, its baseline aqueous solubility is exceptionally low at 0.32 mg/mL[1]. However, it demonstrates high processability in alkaline environments, achieving a solubility of 50 mg/mL in 1M NaOH . This pH-dependent solubility profile sharply contrasts with freely soluble fluoroquinolone hydrochloride salts, which readily dissolve in neutral or slightly acidic aqueous media.

| Evidence Dimension | Aqueous solubility |

| Target Compound Data | 0.32 mg/mL (water, 25°C); 50 mg/mL (1M NaOH) |

| Comparator Or Baseline | Fluoroquinolone HCl salts (freely soluble in neutral/acidic water) |

| Quantified Difference | ~150-fold solubility increase in 1M NaOH compared to neutral water |

| Conditions | 25°C, varying pH / solvent systems |

Dictates strict solvent selection (e.g., dilute alkali or DMSO) for stock solution preparation in analytical and formulation workflows.

Internal Standard for Chromatographic Bioanalysis

Pipemidic acid is highly effective as an internal standard (IS) for the quantification of newer fluoroquinolones, such as ofloxacin, in complex biological matrices [1]. In HPLC-fluorescence assays utilizing protein precipitation with acetonitrile, pipemidic acid spiked at 6 µg/mL yields consistent extraction recoveries and achieves complete baseline resolution from the ofloxacin analyte [1]. Its structural similarity ensures comparable extraction efficiencies, while the lack of a C-6 fluorine atom provides sufficient chromatographic shift to prevent co-elution [1].

| Evidence Dimension | Chromatographic resolution and extraction recovery |

| Target Compound Data | Distinct retention time with high recovery at 6 µg/mL spike |

| Comparator Or Baseline | Ofloxacin (analyte) |

| Quantified Difference | Complete baseline separation without endogenous interference |

| Conditions | HPLC-fluorescence (Ex=285 nm, Em=460 nm), human plasma extraction |

Ensures reliable, interference-free quantification when procuring an internal standard for pharmacokinetic studies of modern fluoroquinolones.

Model Compound for Cyclodextrin Inclusion

Due to its low intrinsic aqueous solubility, pipemidic acid serves as an optimal zwitterionic model compound for evaluating host-guest complexation technologies [1]. Studies utilizing Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (TRIMEB) demonstrate that pipemidic acid can be effectively incorporated into the cyclodextrin cavity via solid-state kneading, significantly altering its dissolution kinetics[1]. Compared to the uncomplexed free acid, these inclusion complexes offer a quantifiable pathway to bypass the isoelectric precipitation limits typically observed between pH 6 and 8[1].

| Evidence Dimension | Complexation capacity and dissolution behavior |

| Target Compound Data | Successful inclusion in TRIMEB and native β-CD |

| Comparator Or Baseline | Uncomplexed pipemidic acid (precipitation prone at pH 6-8) |

| Quantified Difference | Enhanced aqueous availability via cavity inclusion |

| Conditions | Solid-state kneading, FTIR/NMR validation |

Makes pipemidic acid a highly standardized, challenging baseline material for laboratories developing novel cyclodextrin-based or multicomponent crystal delivery systems.

Veterinary Residue Reference Standard

Used in LC-MS/MS and HPLC workflows to quantify quinolone residues in poultry and aquatic products, requiring precise standard stock preparation in methanol or dilute alkali [1].

Internal Standard for Pharmacokinetics

Procured as a non-interfering internal standard for the HPLC-fluorescence quantification of fluoroquinolones (like ofloxacin) in human plasma, leveraging its distinct retention time and comparable extraction recovery [2].

Solubility Enhancement Model Compound

Utilized in formulation laboratories to test the efficacy of cyclodextrin inclusion complexes (e.g., TRIMEB) and multicomponent co-crystals designed to overcome zwitterionic solubility limitations[3].

Baseline Control in Antimicrobial SAR

Selected as the definitive non-fluorinated, piperazine-containing baseline to evaluate the specific impact of C-6 fluorination or novel C-7 substitutions on Pseudomonas aeruginosa efficacy [4].

Application Fit Matrix

References

- [1] FDA Taiwan. Method of Test for Veterinary Drug Residues in Foods- Multiresidue Analysis (2).

- [2] ThaiScience. Simple Extraction and Determination of Ofloxacin in Human Plasma by High-Performance Liquid Chromatography with Fluorescence Detector.

- [3] PMC. A New Approach for Improving the Antibacterial and Tumor Cytotoxic Activities of Pipemidic Acid by Including It in Trimethyl-β-cyclodextrin.

- [4] Shimizu M, et al. Pipemidic Acid, a New Antibacterial Agent Active Against Pseudomonas aeruginosa: In Vitro Properties. Antimicrob Agents Chemother. 1975.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

-2.15

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H317 (97.5%): May cause an allergic skin reaction [Warning Sensitization, Skin];

H334 (97.5%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

MeSH Pharmacological Classification

ATC Code

J01 - Antibacterials for systemic use

J01M - Quinolone antibacterials

J01MB - Other quinolones

J01MB04 - Pipemidic acid

Pictograms

Irritant;Health Hazard

Other CAS

Wikipedia

Use Classification

2: Hoeglund AB, Bostic HE, Howard AL, Wanjala IW, Best MD, Baker DL, Parrill AL. Optimization of a pipemidic acid autotaxin inhibitor. J Med Chem. 2010 Feb 11;53(3):1056-66. doi: 10.1021/jm9012328. PubMed PMID: 20041668.

3: van Oosterom RA, Hartman EG. Pipemidic acid, a new treatment for recurrent urinary tract infection in small animals. Vet Q. 1986 Jan;8(1):2-5. PubMed PMID: 3515744.

4: Yuri P, Ali Z, Rasyid N, Birowo P. Effects of Pipemidic Acid, Phenazopyridine HCL and Sodium Diclofenac on Pain Perception Following Endoscopic Urological Surgery: Double-blinded Randomized-Controlled Trial. Acta Med Indones. 2016 Jul;48(3):184-192. PubMed PMID: 27840352.

5: Grimm H. Criteria for the interpretation of the pipemidic acid agar diffusion test by the Kirby-Bauer method. Arzneimittelforschung. 1983;33(7):913-5. PubMed PMID: 6414487.

6: Ito H, Inoue M, Morikawa M, Tsuboi M, Oka K. Determination of pipemidic acid in plasma by normal-phase high-pressure liquid chromatography. Antimicrob Agents Chemother. 1985 Aug;28(2):192-4. PubMed PMID: 3834829; PubMed Central PMCID: PMC180217.

7: Tatsumi H, Senda H, Yatera S, Takemoto Y, Yamayoshi M, Ohnishi K. Toxicological studies on pipemidic acid. V. Effect on diarthrodial joints of experimental animals. J Toxicol Sci. 1978 Nov;3(4):357-67. PubMed PMID: 105148.

8: Liu C, Zhao H, Jin L. [Study of the fluorescence of terbium-pipemidic acid system and the determination of pipemidic acid in urine and serum]. Guang Pu Xue Yu Guang Pu Fen Xi. 1999 Jun;19(3):447-9. Chinese. PubMed PMID: 15819087.

9: Andrjuhin MI, Motin PI, Pul'bere SA, Israfilov MN. [REHABILITATION OF PATIENTS WITH URIC ACID AND MIXED UROLITHIASIS]. Urologiia. 2015 Jan-Feb;(1):4-7. Russian. PubMed PMID: 26094378.

10: Zinner S. Fosfomycin trometamol versus pipemidic acid in the treatment of bacteriuria in pregnancy. Chemotherapy. 1990;36 Suppl 1:50-2. PubMed PMID: 2085991.

11: Brogard JM, Comte F, Lavillaureix J. Comparative pharmacokinetic profiles of cinoxacin and pipemidic acid in humans. Eur J Drug Metab Pharmacokinet. 1983 Jul-Sep;8(3):251-9. PubMed PMID: 6653617.

12: Schulman C, Chantrie M, Mattelaer J, de Wilde T, Frens PH, Cabri C, Poels R. [Pipemidic acid in the prevention of recurring cystitis in women]. Ann Urol (Paris). 1987;21(6):438-42. French. PubMed PMID: 3435065.

13: Lazarević A, Vuleta G, Stupar M, Primorac M. Examination of the release of pipemidic acid from vaginal suppositories. Pharmazie. 1987 Nov;42(11):742. PubMed PMID: 3438341.

14: Männistö P, Solkinen A, Mäntylä R, Gordin A, Salo H, Hänninen U, Niinistö L. Pharmacokinetics of pipemidic acid in healthy middle-aged volunteers and elderly patients with renal insufficiency. Xenobiotica. 1984 Apr;14(4):339-47. PubMed PMID: 6464503.

15: Heessen FW, Muytjens HL. In vitro activities of ciprofloxacin, norfloxacin, pipemidic acid, cinoxacin, and nalidixic acid against Chlamydia trachomatis. Antimicrob Agents Chemother. 1984 Jan;25(1):123-4. PubMed PMID: 6230988; PubMed Central PMCID: PMC185448.

16: Sun H, Li L, Su M. Simultaneous determination of proline and pipemidic acid in human urine by capillary electrophoresis with electrochemiluminescence detection. J Clin Lab Anal. 2010;24(5):327-33. doi: 10.1002/jcla.20284. PubMed PMID: 20872568.

17: Traub WH. Incomplete cross-resistance of nalidixic and pipemidic acid-resistant variants of Serratia marcescens against ciprofloxacin, enoxacin, and norfloxacin. Chemotherapy. 1985;31(1):34-9. PubMed PMID: 3156026.

18: Azanza Perea JR, Honorato Pérez JM, Cuena Boy R. [Pipemidic acid]. Rev Med Univ Navarra. 1982 Jun;26(2):55-6. Spanish. PubMed PMID: 7178752.

19: Kurobe N, Nakamura S, Shimizu M. Metabolites of pipemidic acid in human urine. Xenobiotica. 1980 Jan;10(1):37-46. PubMed PMID: 7385914.

20: Obana Y, Nishino T. In vivo activity of ciprofloxacin, ofloxacin, norfloxacin and pipemidic acid against Escherichia coli infections in mice. Drugs Exp Clin Res. 1989;15(2):53-8. PubMed PMID: 2661182.

Explore Compound Types